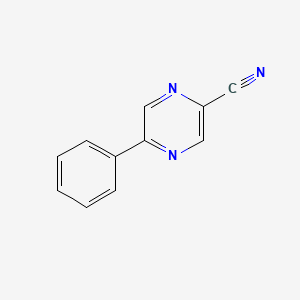

5-Phenylpyrazine-2-carbonitrile

Description

Overview of Pyrazine (B50134) Heterocycles and their Research Significance

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. biosynth.com This arrangement imparts unique electronic properties, making the pyrazine ring a valuable scaffold in various scientific domains. Pyrazine and its derivatives are naturally occurring, contributing to the aromas of many roasted and baked foods. nih.gov

In medicinal chemistry, the pyrazine nucleus is a key component in several essential medicines. biosynth.com Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in drug design. biosynth.comarkpharmtech.com Pyrazine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties. arkpharmtech.comnih.gov Beyond medicine, pyrazine-based materials are also gaining traction in optoelectronics and materials science due to their favorable charge transfer properties. chemicalbook.com

Specific Context of Phenylpyrazine-Carbonitrile Architectures

The phenylpyrazine-carbonitrile scaffold combines three key chemical features: the electron-deficient pyrazine ring, the bulky and electronically versatile phenyl group, and the strongly electron-withdrawing nitrile (cyano) group. This combination suggests a molecule with distinct electronic and photophysical properties.

While data on 5-phenylpyrazine-2-carbonitrile is scarce, related structures provide insight into the potential of this architecture. For instance, pyrazine-2,3-dicarbonitriles, derived from the condensation of diaminomaleonitrile (B72808) (DAMN) with α-diketones, are known to be important in the fields of dyes, pigments, and pharmaceuticals. nih.govmdpi.com These dinitrile derivatives can exhibit strong fluorescence and serve as versatile intermediates for further chemical modifications. mdpi.com The presence of a nitrile group on the pyrazine ring, as seen in 2-cyanopyrazine, makes the compound a useful building block in organic synthesis. ambeed.com The introduction of a phenyl group can further modulate these properties, influencing solubility, crystal packing, and biological target interactions.

Historical Development and Evolution of Synthetic Approaches to Pyrazine Derivatives

The synthesis of pyrazine and its derivatives has a long history, with some of the earliest methods still in use today. The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine. researchgate.net Another classic method is the Gutknecht pyrazine synthesis (1879), which also relies on the self-condensation of an α-ketoamine intermediate. researchgate.net

Over the decades, synthetic methodologies have evolved significantly. Modern approaches offer greater control and efficiency, utilizing techniques such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), condensation reactions, and multi-component reactions. nih.govresearchgate.net For example, a contemporary strategy for creating substituted pyrazines involves the coupling of 5-chloropyrazine-2-carbonitrile (B1357153) with various benzenethiols, highlighting a modular approach to building complex pyrazine derivatives. nih.gov The synthesis of pyrazine-2,3-dicarbonitriles from diaminomaleonitrile is another important modern route. mdpi.com These advanced methods allow chemists to construct a wide diversity of pyrazine structures for various applications. researchgate.net

Current Research Landscape and Emerging Trends for Pyrazine Systems

The current research landscape for pyrazine systems is dynamic and expanding. A major trend is the development of pyrazine derivatives as targeted therapeutics. For example, a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles has been developed as potent and selective inhibitors of checkpoint kinase 1 (CHK1), a target of interest in cancer therapy. frontiersin.org This highlights the utility of the pyrazine-carbonitrile core in creating highly specific and biologically active molecules.

Another significant trend is the application of pyrazine-based compounds in materials science. Researchers are exploring pyrazine-functionalized π-conjugated materials for use in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. chemicalbook.com The electron-accepting nature of the pyrazine ring makes it an excellent component for building materials with desirable electronic and photophysical properties. Furthermore, there is a growing emphasis on developing green and sustainable synthetic methods for producing pyrazine derivatives. nih.govresearchgate.net

Identification of Key Research Gaps and Future Perspectives for this compound

The most significant research gap concerning this compound is the fundamental lack of its reported synthesis and characterization. While isomers like 6-phenylpyrazine-2-carbonitrile (B1454161) are commercially available, the 5-phenyl isomer remains elusive in the scientific literature and chemical catalogs.

This gap presents a clear opportunity for future research. The synthesis of this compound is a necessary first step. A potential synthetic route could involve a Suzuki or Stille coupling reaction between a halogenated pyrazine-2-carbonitrile (such as 5-bromopyrazine-2-carbonitrile) and a phenylboronic acid or phenylstannane reagent.

Once synthesized, a full characterization of the compound would be required, including:

Spectroscopic Analysis: Obtaining NMR (¹H, ¹³C), IR, and mass spectrometry data to confirm its structure.

Physicochemical Properties: Determining its melting point, solubility, and stability.

Photophysical Studies: Investigating its absorption and fluorescence properties to compare with other pyrazine-based fluorophores.

Electrochemical Analysis: Using techniques like cyclic voltammetry to understand its electronic characteristics.

The availability of this compound would allow researchers to conduct comparative studies with its known isomers. This would provide valuable insights into the structure-property and structure-activity relationships (SAR) of the phenylpyrazine-carbonitrile scaffold, potentially leading to the discovery of new materials with tailored electronic properties or novel drug candidates with improved potency and selectivity.

Data Tables

Table 1: Physicochemical Properties of Related Pyrazine Compounds This table presents data for known compounds related to the target structure to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2-Cyanopyrazine | 19847-12-2 | C₅H₃N₃ | 105.10 | Solid |

| 2-Amino-5-phenylpyrazine | 13535-13-2 | C₁₀H₉N₃ | 171.20 | White - Yellow Solid |

| 6-Phenylpyrazine-2-carbonitrile | 90701-04-5 | C₁₁H₇N₃ | 181.19 | Not specified |

Data sourced from PubChem and commercial supplier catalogs. ambeed.com

Structure

2D Structure

Properties

CAS No. |

90687-96-0 |

|---|---|

Molecular Formula |

C11H7N3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

5-phenylpyrazine-2-carbonitrile |

InChI |

InChI=1S/C11H7N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H |

InChI Key |

DYLBHLZEIHSZDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Construction Strategies

Direct Synthesis Routes for the Pyrazine (B50134) Core

Direct synthesis routes aim to construct the pyrazine ring with the desired substituents already in place or in a form that is easily converted. These methods often involve condensation and cyclization reactions.

One potent strategy for constructing substituted pyrazines involves the cyclization of dicarbonitrile precursors. Diaminomaleonitrile (B72808) (DAMN) is a key starting material in this approach. Research has demonstrated that one-pot, three-component reactions involving diaminomaleonitrile, an aryl carbonyl chloride (such as benzoyl chloride), and an alkyl isocyanide can yield highly substituted pyrazine-2,3-dicarbonitriles. google.com In a typical reaction, the aryl carbonyl chloride provides the carbon atom that will bear the phenyl group, while diaminomaleonitrile forms the pyrazine backbone and incorporates two nitrile groups. google.com

While this method directly yields a phenyl-substituted pyrazine with nitrile functionalities, it typically results in 2,3-dicarbonitrile derivatives, such as 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile. google.com To arrive at the target compound, 5-phenylpyrazine-2-carbonitrile, this would necessitate a subsequent selective removal of the second nitrile group and the amino function, a process that can be synthetically challenging. The general utility of this method lies in its ability to rapidly assemble a complex, functionalized pyrazine core from simple starting materials. google.comresearchgate.net

Classic and modern oxidative condensation reactions represent a cornerstone of pyrazine synthesis. beilstein-journals.orglibretexts.org These methods typically involve the self-condensation of α-amino ketones or the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to achieve the aromatic pyrazine ring. libretexts.orgpipzine-chem.com

The Gutknecht pyrazine synthesis (1879) is a prime example, based on the self-condensation of α-amino ketones, which are then oxidized to form the pyrazine. libretexts.org A variation involves the reaction of 1,2-dicarbonyl compounds with 1,2-diamines to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized with agents like copper chromate (B82759) or simply air to yield the final pyrazine. libretexts.orgpipzine-chem.com

More recent advancements include metal-catalyzed dehydrogenative coupling reactions. For instance, the self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese can produce symmetrically 2,5-disubstituted pyrazines, releasing only water and hydrogen gas as byproducts. researchgate.net A biomimetically inspired synthesis also utilizes the homodimerization of α-amino aldehydes followed by air oxidation to afford 2,5-disubstituted pyrazines. beilstein-journals.org

| Precursor(s) | Key Intermediate | Typical Product | Reference |

|---|---|---|---|

| α-Amino ketone (self-condensation) | Dihydropyrazine | Symmetrically substituted pyrazine | libretexts.org |

| 1,2-Dicarbonyl + 1,2-Diamine | Dihydropyrazine | Substituted pyrazine | libretexts.orgpipzine-chem.com |

| 2-Amino alcohol (self-coupling) | (Not isolated) | 2,5-Disubstituted pyrazine | researchgate.net |

| α-Amino aldehyde (homodimerization) | (Not isolated) | 2,5-Disubstituted pyrazine | beilstein-journals.org |

In direct synthesis routes, the final substitution pattern is dictated by the choice of acyclic precursors. To synthesize this compound directly, one would theoretically require an unsymmetrical α-dicarbonyl compound and an unsymmetrical diamine precursor carrying the necessary functionalities.

For example, using a phenyl-substituted α-dicarbonyl compound would be a logical approach to introduce the phenyl group. However, achieving regioselective control to install both a phenyl group at one specific position and a single nitrile group at another during the initial ring formation is complex. This complexity often leads to mixtures of isomers or requires multi-step preparations of the acyclic precursors. Consequently, the functionalization of a pre-formed pyrazine ring is often a more practical and widely employed strategy for synthesizing asymmetrically substituted pyrazines like the title compound.

Functionalization and Derivatization of Pre-formed Pyrazine Rings

This approach involves synthesizing a simpler pyrazine derivative and then introducing the desired phenyl and carbonitrile groups through subsequent chemical modifications.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a nitrile group onto a pyrazine ring. The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which activates it towards attack by nucleophiles. google.com This reaction typically involves the displacement of a halide leaving group, such as chloride or bromide, by a cyanide nucleophile.

A viable route to this compound begins with the synthesis of 2-chloro-5-phenylpyrazine (B189379) . This key intermediate can be prepared by treating 5-phenylpyrazin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov

Once 2-chloro-5-phenylpyrazine is obtained, the chloro group can be substituted with a nitrile group using a cyanide source, such as potassium cyanide or sodium cyanide, often in a polar aprotic solvent like DMSO or DMF. google.com While the direct cyanation of 2-chloro-5-phenylpyrazine is not extensively detailed, numerous analogous procedures on related heterocyclic systems like pyridines demonstrate the feasibility of this transformation. google.comrsc.org The electron-withdrawing nature of the pyrazine nitrogens and the phenyl group facilitates the addition-elimination mechanism of the SNAr reaction. google.commdpi.com

| Substrate Type | Cyanide Source | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Halogenated Pyridine (B92270)/Pyrazine | KCN, NaCN | DMSO, DMF | Elevated temperatures (e.g., 120°C) | google.comresearchgate.net |

| Halogenated Pyridine | CuCN | DMF | 120°C | rsc.org |

| Activated Fluoropyridine | KCN | DMSO | Room temperature to 30°C | google.com |

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and efficient methods for forming carbon-carbon bonds, particularly for creating biaryl systems. beilstein-journals.orgpipzine-chem.com This palladium-catalyzed reaction is exceptionally well-suited for installing the phenyl group onto a pre-functionalized pyrazine core. nih.gov

This synthetic route would start with a halogenated pyrazine-2-carbonitrile, such as 5-bromo- or 5-chloropyrazine-2-carbonitrile (B1357153) . This precursor is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov

The success of the Suzuki coupling on such substrates is well-documented for analogous nitrogen-containing heterocycles. beilstein-journals.org Highly effective catalytic systems often employ palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄, combined with sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and a base such as K₃PO₄ or Na₂CO₃ in a solvent mixture like dioxane/water. nih.govnih.gov These advanced catalysts are robust and can couple challenging heterocyclic halides in high yields, even in the presence of other functional groups like the nitrile. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. pipzine-chem.com

Introduction and Modification of the Carbonitrile Group

The introduction of the carbonitrile (cyano) group onto the pyrazine ring is a critical step in the synthesis of this compound. This transformation is typically achieved through well-established nucleophilic substitution reactions, with the choice of method often depending on the available starting materials.

One of the most prominent methods is the Sandmeyer reaction . wikipedia.org This reaction provides a versatile pathway to introduce a cyano group by converting a primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide nucleophile. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the diazotization of 5-phenylpyrazin-2-amine, followed by treatment with a copper(I) cyanide (CuCN) reagent. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

An alternative and widely used strategy is the nucleophilic substitution of a halogen atom on the pyrazine ring. This method, known as the Rosenmund-von Braun synthesis when applied to aryl halides, involves treating a halopyrazine, such as 2-chloro-5-phenylpyrazine or 2-bromo-5-phenylpyrazine, with a cyanide salt, typically sodium cyanide or potassium cyanide. wikipedia.org The reaction often requires heat and may be performed in a polar aprotic solvent to facilitate the substitution.

The carbonitrile group itself, once installed, is relatively stable but can be modified if desired. For instance, it can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or reduced to a primary amine. However, for the direct synthesis of the target compound, these subsequent modifications are not performed.

Table 1: Comparison of Primary Cyanation Methods for Pyrazine Scaffolds

| Feature | Sandmeyer Reaction | Nucleophilic Substitution of Halide |

|---|---|---|

| Starting Material | Aromatic Amine (e.g., 5-phenylpyrazin-2-amine) | Halo-aromatic (e.g., 2-chloro-5-phenylpyrazine) |

| Key Reagent | NaNO₂, Acid, then CuCN | NaCN or KCN |

| Mechanism | Radical-Nucleophilic Aromatic Substitution (SRNAr) wikipedia.org | Nucleophilic Aromatic Substitution (SNAr) |

| Intermediate | Diazonium Salt byjus.comnih.gov | Meisenheimer Complex (typically) |

| Advantages | Allows for transformations not possible by direct substitution. organic-chemistry.org | Often procedurally simpler; avoids unstable diazonium intermediates. |

| Considerations | Diazonium salts can be unstable and require careful handling. | Requires a precursor with a good leaving group (halide). |

Novel and Advanced Synthetic Approaches

Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. For the construction of this compound, several advanced strategies are being explored.

Photoredox-Catalyzed Domino Cyclization Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. While a direct photoredox domino cyclization for this compound is not yet standard, the principles can be applied to its synthesis. For instance, photoredox-mediated C-H cyanation offers a novel route. arkat-usa.org This strategy would involve the direct functionalization of a pre-formed 5-phenylpyrazine core. The mechanism typically involves a photocatalyst that, upon excitation by light, engages in single-electron transfer events to generate a highly reactive aryl radical from the pyrazine ring, which can then be trapped by a cyanide source. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials like amines or halides, representing a more atom-economical synthetic route.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating. researchgate.net For the synthesis of this compound, microwave assistance could be applied to the nucleophilic substitution of a halogen. The reaction of 2-chloro-5-phenylpyrazine with sodium cyanide, which might take several hours under conventional reflux, could potentially be completed in minutes in a microwave reactor. researchgate.net The efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to uniform and rapid heating that minimizes the formation of side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Heating

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection (external heat source) | Dielectric heating (direct interaction with polar molecules) |

| Reaction Time | Hours to days | Seconds to minutes researchgate.net |

| Temperature Gradient | Non-uniform, potential for localized overheating | Uniform and rapid heating |

| Yields | Variable, can be lower due to side product formation | Often higher due to shorter reaction times and cleaner profiles researchgate.net |

| Applicability | Broadly applicable to most chemical reactions | Most effective for reactions involving polar reagents/solvents |

Chemo- and Regioselective Synthetic Transformations

The synthesis of a specifically substituted compound like this compound is fundamentally a challenge of selectivity.

Regioselectivity: The term refers to the control of which position on the pyrazine ring reacts. The formation of the 5-phenyl-2-carbonitrile isomer, as opposed to other possible isomers, is dictated by the synthetic route. For example, starting with 5-phenylpyrazin-2-amine for a Sandmeyer reaction ensures the nitrile is installed exclusively at the C-2 position. wikipedia.orgbyjus.com Similarly, a regioselective synthesis of the 5-chloro-pyrazine-2-carbonitrile precursor dictates the final arrangement of the substituents. researchgate.net The inherent electronic properties of the pyrazine ring, influenced by the directing effects of existing substituents, govern the position of subsequent functionalization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. During the cyanation of a halo-pyrazine, conditions must be chosen to ensure the cyanide nucleophile reacts with the carbon-halogen bond on the pyrazine ring without reacting with the phenyl ring or other sensitive functionalities that may be present. The choice of catalyst, solvent, and temperature is crucial for achieving high chemoselectivity.

Isolation and Purification Techniques for Research Applications

Following synthesis, obtaining this compound in high purity is essential for its use in research. A multi-step purification protocol is typically employed, leveraging the compound's specific physical properties.

Extraction: After the reaction is complete, an initial workup often involves liquid-liquid extraction. The reaction mixture is quenched (e.g., with water) and extracted with an appropriate organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to separate the organic product from inorganic salts and water-soluble impurities.

Column Chromatography: This is the most common and effective method for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column. This compound will move through the column at a rate dependent on its polarity relative to other components in the mixture, allowing for its separation and collection as a purified fraction.

Recrystallization: If the isolated product is a solid, recrystallization is an excellent final purification step. The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the target compound forms pure crystals, leaving impurities behind in the solvent (mother liquor). The choice of solvent is critical for effective purification.

The success of these techniques is monitored by methods such as Thin-Layer Chromatography (TLC) to assess purity at each stage, and final confirmation is obtained through analytical techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carbonitrile Functionality

The carbonitrile (cyano) group is a versatile functional group known for its distinct reactivity. It contains a carbon-nitrogen triple bond, which is highly polarized towards the nitrogen atom, making the carbon atom electrophilic and susceptible to nucleophilic attack. lumenlearning.com

The electrophilic carbon atom of the nitrile group in 5-Phenylpyrazine-2-carbonitrile is a prime target for nucleophiles. These addition reactions can lead to a variety of products depending on the nucleophile and the reaction conditions.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form intermediate iminyl anions. Subsequent hydrolysis of these intermediates yields ketones. This provides a synthetic route to convert the nitrile into a carbonyl functionality.

Addition of Amines and Other Nucleophiles: Dicyanopyrazines are known to react readily with various nucleophiles, including primary and secondary amines, alcoholates, and thiolates, to yield a range of substituted pyrazines. nih.gov While this compound has only one cyano group, similar reactivity is expected. The addition of amines can lead to the formation of amidines.

Enhanced Reactivity: Studies on related nitrile-functionalized pyrazines, such as pyrazine-2,3-dicarbonitrile (B77751), have shown that the pyrazine (B50134) ring itself can enhance the reactivity of the nitrile group towards nucleophiles. nih.gov This suggests that the electronic properties of the pyrazine core in this compound likely facilitate nucleophilic additions to the cyano group.

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: first to a primary amide and then to a carboxylic acid. The reaction can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, leading to the formation of an amide intermediate (5-Phenylpyrazine-2-carboxamide) after a series of proton transfers and tautomerization. lumenlearning.com Prolonged heating under acidic conditions will further hydrolyze the amide to yield 5-phenylpyrazine-2-carboxylic acid and an ammonium (B1175870) salt. stackexchange.com

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. libretexts.org Similar to the acidic pathway, forcing conditions (heat, high concentration of base) will drive the hydrolysis of the amide to the corresponding carboxylate salt. commonorganicchemistry.com

Stopping the hydrolysis at the amide stage can be challenging because nitriles are often more difficult to hydrolyze than amides. chemistrysteps.com However, controlled conditions, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, or performing the reaction at milder temperatures, can favor the isolation of the amide. stackexchange.comchemistrysteps.com The use of alkaline hydrogen peroxide is another mild method known to convert nitriles to amides. commonorganicchemistry.com

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | Mechanism Intermediate |

|---|---|---|

| Amide | Mild H+ or OH-, controlled temp. chemistrysteps.com; Alkaline H2O2 commonorganicchemistry.com | Imidic acid |

| Carboxylic Acid | Strong H+ or OH-, reflux stackexchange.com | Amide |

The carbonitrile group can be reduced to a primary amine, providing a valuable route to aminomethyl-substituted pyrazines. This transformation adds a carbon and a nitrogen functionality in a single synthetic operation.

Catalytic Hydrogenation: This is an economical and widely used method for nitrile reduction. The reaction involves hydrogen gas and a metal catalyst, such as Raney nickel, palladium, or platinum. chemguide.co.ukstudymind.co.ukwikipedia.org High pressures and temperatures are often required. A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can be minimized by the choice of catalyst or the addition of ammonia (B1221849) to the reaction mixture. wikipedia.orgcommonorganicchemistry.com

Chemical Reduction: Powerful hydride-donating reagents are effective for reducing nitriles.

Lithium Aluminum Hydride (LiAlH₄): This is a strong reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemguide.co.ukstudymind.co.uk

Diborane (B₂H₆) or Borane Complexes (BH₃-THF): Borane is another effective reagent for the reduction of nitriles to primary amines. commonorganicchemistry.com

Diisobutylaluminium Hydride (DIBAL-H): This reagent can be used for the partial reduction of nitriles to aldehydes. The reaction proceeds via an imine intermediate which is hydrolyzed during aqueous workup. wikipedia.org

Table 2: Common Reagents for Nitrile Reduction

| Product | Reagent(s) | Notes |

|---|---|---|

| Primary Amine | H₂ / Raney Ni, Pt, or Pd studymind.co.ukwikipedia.org | Industrial method; can produce byproducts. |

| Primary Amine | LiAlH₄, then H₃O+ chemguide.co.uk | Strong, effective reagent. |

| Primary Amine | BH₃-THF or BH₃-SMe₂ commonorganicchemistry.com | Alternative to LiAlH₄. |

| Aldehyde | DIBAL-H, then H₂O wikipedia.org | Stops at the aldehyde stage after hydrolysis. |

Electrophilic and Nucleophilic Reactions on the Pyrazine Core

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack. youtube.com

Direct functionalization of the pyrazine ring in this compound is dominated by nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): The pyrazine ring is activated towards SₙAr reactions, especially when a good leaving group is present on the ring. nih.gov While this compound itself does not have an obvious leaving group on the ring, related compounds demonstrate this reactivity. For instance, 5-chloropyrazine-2-carbonitrile (B1357153) readily undergoes nucleophilic substitution with thiols. libretexts.org Similarly, studies on 3-nitropyridines show that the nitro group can be displaced by sulfur nucleophiles. nih.gov This suggests that if a suitable leaving group (e.g., a halogen) were present at the 3-, 5-, or 6-position of the pyrazine ring, it would be readily displaced by nucleophiles. The electron-withdrawing nature of both the existing cyano and phenyl groups would further activate the ring for such substitutions.

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazine ring is difficult due to its electron-deficient character. youtube.com The nitrogen atoms deactivate the ring towards electrophiles more strongly than they direct substitution. If forced to react, substitution would likely occur at a position least deactivated by the ring nitrogens and the existing substituents. However, such reactions are uncommon and typically require harsh conditions.

The reactivity of the pyrazine ring in this compound is significantly influenced by its substituents.

Electron-Withdrawing Effects: Both the cyano group and the pyrazine nitrogens are strongly electron-withdrawing. This synergistically reduces the electron density of the ring, making it highly deficient and thus more susceptible to nucleophilic attack. researchgate.net The presence of these groups activates the ring for SₙAr reactions, should a leaving group be present.

Activation for Nucleophilic Attack: The combination of the pyrazine core and the cyano group strongly activates the molecule for nucleophilic attack. Computational studies on related heterocyclic systems show that the introduction of electron-withdrawing functional groups activates the ring for nucleophilic attack by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizing the intermediate (Meisenheimer complex). nih.govyoutube.com

Reactivity of the Phenyl Substituent

The pyrazine ring, being an electron-deficient aromatic system, exerts a significant electronic influence on the attached phenyl group. This influence dictates the regioselectivity of substitution reactions on the phenyl moiety and opens avenues for further molecular elaboration.

The pyrazine ring, particularly when substituted with an electron-withdrawing nitrile group, deactivates the attached phenyl ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the inductive and resonance electron-withdrawing effects of the pyrazinyl substituent. Consequently, harsher reaction conditions are generally required for EAS to proceed compared to benzene (B151609).

The directing effect of the 2-cyano-5-pyrazinyl group is predicted to be meta-directing. This is because the deactivating nature of the substituent makes the ortho and para positions more electron-deficient than the meta position. The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that attack at the meta position is less destabilized than attack at the ortho or para positions. While specific experimental data on the electrophilic substitution of this compound is not extensively documented, the directing effects can be predicted based on the electronic properties of related substituents.

| Substituent | σm | σp | Reference |

|---|---|---|---|

| -CN | 0.62 | 0.83 | stenutz.eu |

| -NO2 | 0.71 | 0.78 | utexas.edu |

| -Cl | 0.37 | 0.23 | utexas.edu |

| -CH3 | -0.07 | -0.17 | utexas.edu |

| -OCH3 | 0.12 | -0.27 | utexas.edu |

This table presents Hammett constants for various substituents to provide context for the expected electronic effect of the 2-cyano-5-pyrazinyl group.

Given the likely challenges associated with direct electrophilic substitution on the deactivated phenyl ring, alternative strategies for functionalization are often employed. A prominent and versatile method is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide. organic-chemistry.orgresearchgate.net

In the context of this compound, this would typically involve the synthesis of a 5-(halophenyl)pyrazine-2-carbonitrile intermediate. This halogenated precursor can then be coupled with a variety of aryl or vinyl boronic acids or esters to introduce diverse substituents onto the phenyl ring. This approach offers a high degree of control and functional group tolerance. While specific examples detailing the Suzuki-Miyaura coupling of 5-(halophenyl)pyrazine-2-carbonitrile are not abundant, the general utility of this reaction for functionalizing pyrazine derivatives is well-established. researchgate.netmdpi.com

| Aryl Halide | Boronic Acid/Ester | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyrazine | Arylboronic acids | [Pd(L)(PPh3)] / H2O/Toluene | 2-Arylpyrazines | Good to Excellent | researchgate.net |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh3)4 / K3PO4 | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 39-75% | mdpi.com |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |

This table showcases examples of Suzuki-Miyaura cross-coupling reactions involving pyrazine and related nitrogen-containing heterocycles, demonstrating the feasibility of this method for functionalizing the phenyl ring of this compound derivatives.

Exploration of Pericyclic and Radical Reactions

Pericyclic and radical reactions represent another dimension of the chemical reactivity of this compound. The electronic nature of the pyrazine ring and its substituents can influence its participation in these reaction classes.

Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that proceed through a cyclic transition state. wikipedia.orgmasterorganicchemistry.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The presence of the electron-withdrawing pyrazine and nitrile functionalities in this compound suggests that it could potentially act as a dienophile. quora.commnstate.edu The reaction would be facilitated by an electron-rich diene. While there are reports of Diels-Alder reactions involving dihydroxypyrazine derivatives rsc.org, specific examples with this compound are scarce in the literature. Computational studies could provide valuable insights into the feasibility and stereochemical outcomes of such reactions.

Radical reactions of aromatic compounds can proceed through various mechanisms. While radical substitution on the phenyl ring itself is less common than electrophilic substitution, certain conditions can promote such transformations. However, there is limited specific information available on the radical reactions of this compound.

Elucidation of Reaction Mechanisms and Transition States

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Modern computational chemistry provides powerful tools for elucidating reaction pathways and characterizing transition states. researchgate.netmdpi.com

For instance, in the synthesis of pyrazine derivatives, mechanistic studies have shed light on the formation of the heterocyclic ring. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometries of reactants, intermediates, transition states, and products. acs.orgrsc.orgresearchgate.net These calculations can provide activation energies, reaction enthalpies, and insights into the electronic factors that govern the reaction.

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5-Phenylpyrazine-2-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of all atoms can be established.

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyrazine (B50134) ring and the five protons on the phenyl ring. The ¹³C NMR spectrum would display signals for all 11 carbon atoms in the molecule.

Proton (¹H) NMR: The pyrazine ring contains two protons. The proton at position 3 (H-3) is adjacent to the electron-withdrawing nitrile group and a ring nitrogen, which should shift its signal significantly downfield, likely appearing as a singlet around 9.0-9.2 ppm. The proton at position 6 (H-6) is adjacent to the phenyl group and a ring nitrogen, also expected to be a downfield singlet, estimated in the 8.8-9.0 ppm range.

The phenyl group protons would appear as a more complex set of multiplets. Drawing analogies from 2-phenylpyridine (B120327), the ortho-protons (H-2'/H-6') are expected around 7.9-8.1 ppm, while the meta- (H-3'/H-5') and para-protons (H-4') would likely resonate further upfield, in the 7.4-7.6 ppm range. rsc.orgchemicalbook.com

Carbon (¹³C) NMR: The carbon atoms of the pyrazine ring are in a highly electron-deficient environment, leading to downfield chemical shifts. The carbon bearing the nitrile group (C-2) and the phenyl-substituted carbon (C-5) are expected to be significantly downfield. The nitrile carbon (C≡N) itself typically appears in the 115-120 ppm range. urfu.ru The carbons of the phenyl ring would appear in the typical aromatic region of 127-138 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on analysis of analogous compounds like 2-phenylpyridine and various cyanopyrazines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

| H-3 | 9.0 - 9.2 | - | s |

| C-3 | 145 - 148 | - | - |

| H-6 | 8.8 - 9.0 | - | s |

| C-6 | 142 - 145 | - | - |

| H-2'/H-6' | 7.9 - 8.1 | - | m |

| C-2'/C-6' | 129 - 131 | - | - |

| H-3'/H-5' | 7.4 - 7.6 | - | m |

| C-3'/C-5' | 128 - 130 | - | - |

| H-4' | 7.4 - 7.6 | - | m |

| C-4' | 130 - 132 | - | - |

| C-1' (ipso) | - | 135 - 138 | - |

| C-2 (ipso) | - | 132 - 135 | - |

| C-5 (ipso) | - | 150 - 153 | - |

| CN | - | 116 - 119 | - |

While 1D NMR provides foundational data, 2D NMR experiments would be indispensable for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between protons. For this compound, it would primarily show correlations within the phenyl ring spin system (i.e., between ortho, meta, and para protons), helping to differentiate them. The pyrazine protons (H-3 and H-6) would appear as isolated singlets with no COSY cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of C-3, C-6, and the carbons of the phenyl ring by linking them to their known proton signals.

A correlation from the ortho-protons of the phenyl ring (H-2'/H-6') to the pyrazine carbon C-5, confirming the connection point of the two rings.

A correlation from the pyrazine proton H-3 to the nitrile carbon (CN) and C-2, confirming the position of the nitrile group.

A correlation from the pyrazine proton H-6 to C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

The IR spectrum of this compound would be dominated by absorptions from the nitrile and aromatic functionalities.

Nitrile (C≡N) Stretch: This is a very characteristic and sharp absorption. Based on data from 2-cyanopyrazine and other aromatic nitriles, this band is expected to appear in the 2220-2240 cm⁻¹ region. nih.gov Its presence would be a strong indicator of the nitrile group.

Aromatic C-H Stretch: These absorptions occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon bonds within the phenyl and pyrazine rings, and the carbon-nitrogen bonds of the pyrazine, would produce a series of sharp to medium bands in the 1400-1620 cm⁻¹ region. Data from 2-phenylpyridine suggests key peaks would appear around 1580-1610 cm⁻¹. nist.gov

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern. A strong band around 750-770 cm⁻¹ (for the monosubstituted phenyl ring) would be expected.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretching | Aromatic (Phenyl & Pyrazine) | 3030 - 3100 | Medium to Weak |

| C≡N stretching | Nitrile | 2220 - 2240 | Sharp, Medium |

| C=C / C=N stretching | Aromatic Rings | 1400 - 1620 | Medium to Strong |

| C-H out-of-plane bending | Monosubstituted Phenyl | 750 - 770 and 690 - 710 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's structure through analysis of its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₁H₇N₃, with a calculated monoisotopic mass of approximately 181.0639 Da.

In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) at m/z ≈ 181 would be expected due to the stability of the aromatic system. Key fragmentation pathways would likely involve:

Loss of HCN: A common fragmentation for aromatic nitriles, leading to a fragment at [M - 27]⁺ (m/z ≈ 154).

Formation of Phenyl Cation: Cleavage of the bond between the rings could produce a phenyl cation (C₆H₅⁺) at m/z = 77.

Formation of Cyanopyrazinyl Cation: The corresponding cyanopyrazinyl cation fragment would be observed at m/z = 104.

Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Identity | Formula |

| 181 | Molecular Ion [M]⁺˙ | [C₁₁H₇N₃]⁺˙ |

| 154 | [M - HCN]⁺˙ | [C₁₀H₇N]⁺˙ |

| 104 | [Pyrazine-CN]⁺ | [C₅H₂N₂]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information about a molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound (precursor ion) is selected and subjected to collision-induced dissociation (CID). nih.govnih.gov This process breaks the ion into smaller, charged fragments (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. nih.gov

The fragmentation of gas-phase ions is key to assigning structure via MS/MS. nih.govunito.it For this compound, fragmentation would likely involve cleavage of the bond between the phenyl and pyrazine rings, as well as fragmentation of the pyrazine ring itself. The nitrile group (C≡N) is a relatively stable functional group and may remain intact on one of the fragments or be lost as a neutral molecule (HCN). The study of fragmentation patterns in related nitrile-containing amino acids and heterocyclic compounds shows that competing fragmentation pathways are common. nih.gov

Table 2: Plausible MS/MS Fragmentation of this compound (Precursor Ion: m/z 181)

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Description |

|---|---|---|

| 154 | HCN | Loss of hydrogen cyanide from the pyrazine ring |

| 104 | C₃H₂N₂ | Loss of a dicyanogen-containing fragment from the pyrazine ring |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.

While a specific crystal structure for this compound is not publicly available, data from closely related pyrazine derivatives and other organic compounds can provide expected values for its geometric parameters. researchgate.net The bond lengths within the phenyl and pyrazine rings are expected to be characteristic of aromatic systems. The C-C bond linking the two rings and the C-C bond to the nitrile group will have lengths indicative of sp²-sp² and sp²-sp single bonds, respectively. The C≡N triple bond of the nitrile group will have a characteristic short bond length.

Table 3: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Type | Expected Value |

|---|---|---|

| C-C (phenyl ring) | Aromatic | ~1.39 Å |

| C-N (pyrazine ring) | Aromatic | ~1.33-1.34 Å |

| C-C (inter-ring) | sp²-sp² | ~1.48 Å |

| C-C (to nitrile) | sp²-sp | ~1.44 Å |

| C≡N (nitrile) | Triple | ~1.15 Å |

| C-C-C (phenyl ring) | Angle | ~120° |

| C-N-C (pyrazine ring) | Angle | ~115-120° |

In the solid state, molecules of this compound would be expected to pack in a way that maximizes intermolecular interactions. Given the presence of two aromatic rings (phenyl and pyrazine), π-stacking interactions are highly likely. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant force in the crystal packing of aromatic compounds. Additionally, weak C-H···N hydrogen bonds could form between the hydrogen atoms of the phenyl group and the nitrogen atoms of the pyrazine ring on neighboring molecules. Analysis of similar structures has shown the significance of C…H and N…H interactions in molecular packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. uzh.ch The spectrum of this compound is expected to be characterized by two main types of electronic transitions: π→π* and n→π*. tanta.edu.egmontana.edu

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the phenyl and pyrazine rings. uzh.chuomustansiriyah.edu.iq The extended conjugation between the two rings would likely result in these absorptions occurring at longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. uomustansiriyah.edu.iq

n→π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the lone pairs on the pyrazine nitrogen atoms) to antibonding π* orbitals. uzh.chmontana.edu These transitions are characteristically less intense than π→π* transitions. uzh.ch

The polarity of the solvent can influence the wavelengths of these transitions. tanta.edu.egmontana.edu Generally, n→π* transitions experience a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic (red) shift. tanta.edu.egmontana.eduuomustansiriyah.edu.iq

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Expected Wavelength Region |

|---|---|---|---|

| π→π* | π (phenyl, pyrazine) → π* | High | 250-300 nm |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are studied)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. mdpi.com this compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for example, by attaching a chiral substituent, the resulting derivative would be optically active. CD spectroscopy would then become an essential tool for its characterization. nih.gov The technique could be used to:

Confirm the presence of chirality.

Determine the absolute configuration of the stereocenter, often by comparing the experimental spectrum to theoretical calculations or to spectra of similar compounds with known stereochemistry. metu.edu.tr

Study conformational changes in the chiral molecule.

The porphyrin Soret band, known for its intensity, is a sensitive indicator in CD studies, reflecting guest identity and binding modes with high sensitivity. nih.gov For chiral derivatives of this compound, the electronic transitions observed in the UV-Vis spectrum would give rise to CD signals (either positive or negative), creating a unique spectral fingerprint for each enantiomer. mdpi.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, used to model molecular properties from first principles. nih.gov DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable method for examining the structural, chemical, and spectroscopic properties of various organic molecules, including nitrogen-containing heterocycles. bhu.ac.inresearchgate.net Ab initio methods, while often more computationally demanding, provide benchmark data for assessing the accuracy of other approaches. researchgate.net These calculations for 5-Phenylpyrazine-2-carbonitrile would typically be performed on an isolated molecule in the gaseous phase. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. A key structural feature is the dihedral angle between the phenyl and pyrazine (B50134) rings, which defines the molecule's conformation.

Conformational analysis involves studying how the molecule's energy changes with rotation around specific bonds. The rotation around the C-C single bond connecting the phenyl and pyrazine rings is of particular interest. By systematically changing this dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest energy (most stable) conformation and the energy barriers to rotation between different conformations. For similar bi-aryl systems, DFT calculations have been effectively used to determine these rotational barriers. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding the electronic properties and reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov For pyrazine derivatives, the pyrazine moiety typically acts as an electron-withdrawing group. nih.gov In this compound, the HOMO is expected to be distributed over the phenyl ring and the pyrazine ring, while the LUMO would likely be localized more on the electron-deficient pyrazine-2-carbonitrile portion.

Table 1: Representative FMO Data for Structurally Similar Pyrazine Derivatives This table presents data for analogous compounds to illustrate typical values.

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene-Pyrazine Core | - | - | 4.93 |

Data sourced from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT methods. These calculations help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the characteristic C≡N stretch of the nitrile group, C-H stretching of the aromatic rings, and ring vibrations of the pyrazine and phenyl moieties. researchgate.netnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. github.iomanchester.ac.uk Calculations would predict the chemical shifts for each unique proton and carbon atom in this compound, taking into account the electronic environment shaped by the phenyl, pyrazine, and nitrile groups.

UV-Vis Spectroscopy: The electronic absorption spectra of molecules can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the transition energies (which correspond to absorption wavelengths, λmax) and their intensities (oscillator strengths). researchgate.net For a molecule like this compound, the calculations would likely predict transitions involving the π-electron systems of the aromatic rings.

Reaction Mechanism Modeling and Energy Barrier Calculations

Theoretical chemistry allows for the detailed investigation of reaction pathways and the calculation of associated energy barriers. For this compound, a relevant process to model would be the internal rotation around the single bond connecting the phenyl and pyrazine rings. Computational methods can determine the activation energy for this conformational isomerization. researchgate.net This involves mapping the potential energy surface along the rotational coordinate to identify the transition state structure and its energy relative to the ground state. Such calculations provide insight into the molecule's flexibility and the dynamic processes it can undergo at different temperatures. researchgate.net

Non-Linear Optical (NLO) Property Prediction and Design Principles

Molecules with extended π-conjugated systems and significant charge separation, often found in donor-π-acceptor architectures, can exhibit significant non-linear optical (NLO) properties. Pyrazine derivatives have been studied for their potential NLO applications due to the electron-deficient nature of the pyrazine ring. nih.gov

Computational chemistry is instrumental in predicting NLO properties. Key parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and second-order NLO responses, respectively. DFT calculations are widely used to compute these values. rsc.org A large hyperpolarizability value is desirable for second-order NLO materials. The design of such molecules often involves incorporating strong electron-donating and electron-accepting groups connected by a π-conjugated linker to enhance intramolecular charge transfer. In this compound, the phenyl group acts as a donor and the pyrazine-carbonitrile system functions as an acceptor.

Studies on related pyrazine analogs demonstrate the utility of these calculations. nih.gov

Table 2: Predicted NLO Properties for Structurally Similar Pyrazine Derivatives This table presents data for analogous compounds to illustrate typical calculated values.

| Compound Feature | Polarizability (α) (esu) | Hyperpolarizability (β) (esu) |

|---|---|---|

| Thiophene-Pyrazine Core | 2.92 x 10⁻²³ | 1.15 x 10⁻³⁰ |

Data sourced from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, calculated via DFT. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. bhu.ac.in

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show regions of high negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. researchgate.netnih.gov Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms of the phenyl and pyrazine rings. This analysis helps in understanding intermolecular interactions and predicting sites for chemical reactions. bhu.ac.in

Quantum Chemical Descriptors for Chemical Reactivity and Stability

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules, offering insights into their reactivity and stability without the need for empirical observation. Through the calculation of various quantum chemical descriptors, a quantitative framework can be established to predict the behavior of a compound. These descriptors arise from the electronic structure of the molecule and are fundamental to quantitative structure-activity relationship (QSAR) studies. jocpr.comuobasrah.edu.iq

The use of quantum chemical descriptors is a cornerstone in modern computational chemistry for predicting the physiological and biological properties of organic molecules. uobasrah.edu.iq Methods such as Density Functional Theory (DFT) are employed to calculate these descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and total energy. jocpr.comuobasrah.edu.iq These parameters are crucial in developing QSAR models that correlate the structure of a molecule with its activity. jocpr.com

Key Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energies of these frontier orbitals are vital in determining how the molecule will interact with other species.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

Electronegativity (χ): This descriptor measures the power of an atom or molecule to attract electrons. It is a key factor in understanding the nature of chemical bonds and the reactivity of the molecule.

Absolute Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. Softness is the reciprocal of hardness. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Total Energy: The total energy of a molecule in a specific conformation is an indicator of its stability. Lower total energy values correspond to a more stable molecular structure.

The table below summarizes the key quantum chemical descriptors and their general implications for chemical reactivity and stability.

| Descriptor | Symbol | Implication for High Value | Implication for Low Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Higher tendency to donate electrons (more reactive nucleophile) | Lower tendency to donate electrons (less reactive nucleophile) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Lower tendency to accept electrons (less reactive electrophile) | Higher tendency to accept electrons (more reactive electrophile) |

| HOMO-LUMO Energy Gap | ΔE | High kinetic stability, low reactivity | Low kinetic stability, high reactivity |

| Electronegativity | χ | High tendency to attract electrons | Low tendency to attract electrons |

| Absolute Hardness | η | High stability, low reactivity | Low stability, high reactivity |

| Absolute Softness | S | Low stability, high reactivity | High stability, low reactivity |

| Total Energy | Etotal | Less stable | More stable |

Coordination Chemistry of 5 Phenylpyrazine 2 Carbonitrile and Analogues

Ligand Design Principles and Coordination Modes with Metal Centers

Role of Pyrazine (B50134) Nitrogen and Carbonitrile Nitrogen as Donor Atoms

5-Phenylpyrazine-2-carbonitrile possesses two primary types of nitrogen donor atoms: the two nitrogen atoms of the pyrazine ring and the nitrogen atom of the carbonitrile group. The pyrazine nitrogens, being part of an aromatic heterocyclic system, have available lone pairs of electrons that can readily coordinate to metal centers. alfachemic.com The geometry of the pyrazine ring, with its nitrogen atoms in a 1,4-disposition, often leads to the ligand acting as a bridge between two metal centers, rather than chelating to a single metal ion due to steric constraints. reddit.com

The carbonitrile nitrogen also has a lone pair of electrons and can participate in coordination. The coordination of the nitrile group to a metal ion is typically linear. The involvement of either the pyrazine or carbonitrile nitrogen, or both, in coordination depends on various factors, including the metal ion's nature, the reaction conditions, and the presence of other competing ligands.

Multidentate Pyrazine Ligand Architectures

Pyrazine-based ligands can be designed to be monodentate, bidentate, or polydentate. reddit.comuzh.ch In its simplest form, pyrazine itself can act as a monodentate ligand, coordinating to a single metal ion. uzh.ch It can also function as a bidentate bridging ligand, connecting two metal centers to form dinuclear complexes, cyclic structures, or coordination polymers. uzh.ch

The introduction of additional coordinating groups onto the pyrazine ring, as in this compound, creates multidentate ligands. For instance, the combination of the pyrazine ring and a nitrile group offers at least two distinct coordination sites. More complex architectures can be achieved by incorporating pyrazine units into larger macrocyclic structures, such as azacalix nih.govpyrazines. These macrocycles can possess multiple coordination sites with different orientations, leading to the formation of intricate network structures. nih.gov The design of these multidentate ligands is a key strategy in the construction of functional coordination compounds. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iqnih.gov The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Pd(II), Pt(II), Ag(I), Cu(I), Cd(II), Co(II))

Pyrazine-containing ligands have been successfully complexed with a wide range of transition metals. For example, platinum(II) complexes with pyrazine have been prepared and structurally characterized, revealing both monodentate and bidentate bridging coordination modes. uzh.ch Similarly, palladium(II) complexes with polydentate N-donor ligands containing pyrazole (B372694) and triazine units have been synthesized and their dynamic behavior in solution studied. nih.gov

Silver(I) and copper(I) have also been used to create coordination networks with pyrazine-based ligands. nih.gov The reaction of 2,5-bis(2-pyridyl)pyrazine with cadmium(II) salts has led to the formation of one-dimensional coordination polymers where the cadmium ions are bridged by the ligand. nih.gov Cobalt(II) complexes with pyrazine derivatives have also been synthesized and their biological activities investigated. nih.gov

The synthesis of these complexes often involves straightforward solution-based methods, where the stoichiometry of the reactants and the choice of solvent can influence the final product. uobaghdad.edu.iqnih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazine-based Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |

| Pt(II) | Pyrazine | Monodentate, Bidentate (bridging) | Dinuclear, Tetranuclear cyclic | uzh.ch |

| Pd(II) | 2,4,6-tris(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine | Polydentate | Mononuclear | nih.gov |

| Ag(I) | Tetramethylazacalix nih.govpyrazine | Multimodal | 2D Coordination Network | nih.gov |

| Cu(I) | Tetramethylazacalix nih.govpyrazine | Multimodal | 2D Coordination Network | nih.gov |

| Cd(II) | 2,5-bis(2-pyridyl)pyrazine | Bidentate (bridging) | 1D Coordination Polymer | nih.gov |

| Co(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate | Mononuclear | nih.gov |

| Cu(II) | Pyrazine 2-amide | Bidentate (chelate) | Mononuclear/Polymeric | mdpi.com |

| Zn(II) | 2,5-bis(2-pyridyl)pyrazine | Mono-bidentate, Bridging | Mononuclear, Trinuclear | nih.gov |

Factors Influencing Complex Stability and Stoichiometry

The stability and stoichiometry of the resulting metal complexes are influenced by several factors. nih.govelectrochemsci.org These include:

The nature of the metal ion: Different metal ions have varying coordination preferences, ionic radii, and Lewis acidity, which affect the stability and geometry of the complex. nih.gov

The ligand-to-metal ratio: The stoichiometry of the reactants can direct the formation of complexes with different metal-to-ligand ratios. researchgate.net

The pH of the reaction medium: The acidity or basicity of the solution can influence the protonation state of the ligand and the formation of hydroxo-bridged species. researchgate.net

The nature of the solvent: The solvent can play a crucial role in solvating the reactants and the resulting complex, and in some cases, may even coordinate to the metal center. electrochemsci.org

The presence of counter-ions: Anions can influence the crystal packing and sometimes coordinate directly to the metal ion. mdpi.com

A multifactorial analysis of fluoroquinolone-metal complexes revealed that the type of metal ion, the number of ligand molecules, and the presence of hydrogen or hydroxide (B78521) groups significantly affect the stability of the complexes. nih.gov

Spectroscopic Studies of Coordination Compounds

Spectroscopic techniques are indispensable for the characterization of coordination compounds, providing valuable information about the ligand's coordination mode and the geometry of the metal center.

Infrared (IR) spectroscopy is a powerful tool for determining which donor atoms of the ligand are involved in coordination. The coordination of a nitrogen atom to a metal center typically results in a shift of the characteristic vibrational frequencies of the groups containing that nitrogen atom. For example, in metal complexes of a pyrazine derivative, shifts in the ν(C=N) and ν(C=C) stretching vibrations of the pyrazine ring confirm the involvement of a ring nitrogen in bonding. nih.gov Similarly, a shift in the ν(C≡N) stretching frequency would indicate coordination of the carbonitrile group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination to a metal ion. For instance, in platinum-pyrazine complexes, the coordination mode of the pyrazine ligand (monodentate vs. bidentate) can be differentiated by ¹H NMR spectroscopy. uzh.ch

Electronic spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex. These transitions can be metal-centered, ligand-centered, or charge-transfer in nature. The absorption spectra of metal complexes are typically different from those of the free ligand, and the changes can be used to study complex formation and geometry. mdpi.com For example, the complexation of 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine with Cu²⁺ and Zn²⁺ resulted in the appearance of new peaks in the UV-Vis spectrum. researchgate.net

Table 2: Spectroscopic Data for Characterization of Pyrazine-based Complexes

| Spectroscopic Technique | Information Obtained | Example | Reference |

| Infrared (IR) Spectroscopy | Identification of coordinating donor atoms | Shift in ν(C=N) and ν(C=C) bands of the pyrazine ring upon complexation. nih.gov | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution structure and ligand coordination mode | Differentiation between monodentate and bidentate coordination of pyrazine in Pt(II) complexes. uzh.ch | uzh.ch |

| Electronic (UV-Vis) Spectroscopy | Information on electronic transitions and complex geometry | Appearance of new absorption bands upon complexation of a terpyridine ligand with Cu(II) and Zn(II). researchgate.net | researchgate.net |

UV-Vis Spectroscopy for Ligand-to-Metal Charge Transfer (LMCT) Transitions

The electronic absorption spectra of metal complexes containing this compound and its analogues are characterized by a combination of ligand-centered transitions and charge-transfer bands. The free ligands typically exhibit intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic pyrazine and phenyl rings, and weaker n→π* transitions associated with the nitrogen lone pairs. researchgate.net

Upon coordination to a metal center, these intraligand bands often experience a bathochromic (red) or hypsochromic (blue) shift. More significantly, new absorption bands can appear in the visible or near-UV region, which are attributed to charge-transfer (CT) transitions between the metal and the ligand. These are broadly classified as either Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT).

LMCT transitions involve the promotion of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital. These are more likely to be observed with electron-rich ligands and metals in high oxidation states. Conversely, MLCT transitions, which are often responsible for the vibrant colors of many transition metal complexes, involve electron promotion from a filled metal d-orbital to a low-lying empty π* orbital of the ligand. acs.org For pyrazine-based ligands, which possess low-lying π* orbitals, MLCT transitions are common, especially with d⁶ metals like Re(I) or Ru(II). acs.orgcapes.gov.br

The presence of the electron-withdrawing nitrile (-CN) group on the pyrazine ring lowers the energy of the ligand's π* orbitals, which can lead to a red shift in the MLCT absorption bands compared to unsubstituted pyrazine complexes. The phenyl group, depending on its substitution, can further modulate the electronic structure. For a typical complex of this compound, one would expect to observe both intraligand and charge-transfer transitions. For instance, a Zn(II) complex with a Schiff base ligand showed an absorption band at 395 nm attributed to LMCT. researchgate.net Rhenium(I) complexes with pyrazolyl–pyridazine ligands display characteristic MLCT bands around 410 nm. acs.org

| Complex/Ligand Type | Metal Ion | Absorption Maxima (λmax, nm) | Assignment | Reference |

|---|---|---|---|---|

| Pyrazolyl–pyridazine | Re(I) | ~300 | Intraligand (π→π) | acs.org |

| Pyrazolyl–pyridazine | Re(I) | ~410 | MLCT (dπ(Re)→π) | acs.org |

| Schiff Base | Zn(II) | 395 | LMCT | researchgate.net |

| 4,4'-X₂-bipyridine | Re(I) | Variable | MLCT | capes.gov.br |

Luminescence Properties of Metal Complexes

Many transition metal complexes with pyrazine and related polypyridyl ligands exhibit interesting photoluminescent properties, often stemming from the de-excitation of MLCT or ligand-centered (LC) excited states. acs.orgosti.gov Rhenium(I) tricarbonyl complexes, in particular, are well-studied for their strong phosphorescence, which typically originates from a triplet MLCT (³MLCT) state. osti.govrsc.org

The luminescence of such complexes is highly tunable. The emission wavelength, quantum yield, and excited-state lifetime are sensitive to the nature of the ligand, the metal center, and the surrounding environment (e.g., solvent polarity). acs.orgcapes.gov.br For a ligand like this compound, the electron-withdrawing nitrile group is expected to stabilize the ligand's π* orbitals. In a Re(I) complex, this would lower the energy of the MLCT excited state, resulting in emission at longer wavelengths (a red shift) compared to complexes with less electron-accepting ligands.

Studies on analogous systems provide insight into the expected behavior. For example, Rhenium(I) complexes with pyrazolyl–pyridazine ligands are emissive, with maxima ranging from 570 nm to 636 nm, attributed to phosphorescence from a ³MLCT state. acs.org Platinum(II) complexes can also be luminescent, sometimes from metal-metal-to-ligand charge transfer (³MMLCT) states, with emissions around 600 nm. nih.gov However, the introduction of certain ligands like pyridine (B92270) can sometimes lead to luminescence quenching, an effect that can be mitigated through careful molecular design, for instance by using tertiary amide linkers. rsc.org

| Complex Type | Metal Ion | Emission Maxima (λem, nm) | Excited State Origin | Reference |

|---|---|---|---|---|

| Pyrazolyl–pyridazine | Re(I) | 570 - 636 | ³MLCT | acs.org |

| Carbazole-phenanthroline | Re(I) | Dual Emission | ¹ILCT and ³MLCT | rsc.org |

| Substituted Phenanthrolines | Re(I) | 510 - 548 | ³MLCT / ³LC | osti.gov |

| Pt(N^N^N) Polymers | Pt(II) | ~600 | ³MMLCT | nih.gov |

Structural Analysis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Single-Crystal X-ray Diffraction of Coordination Assemblies

Ligands like this compound are versatile building blocks for constructing such assemblies. They can coordinate to metal centers in various modes:

Monodentate: Using one of the pyrazine nitrogen atoms.

Bidentate Bridging: Using both pyrazine nitrogen atoms to link two different metal centers, a common mode for pyrazine itself, leading to 1D chains, 2D square grids, or 3D networks. nih.gov

Chelating: While less common for pyrazine, related polypyridyl ligands can form chelate rings.